![molecular formula C14H18N2O2S B2548552 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 476295-17-7](/img/structure/B2548552.png)

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

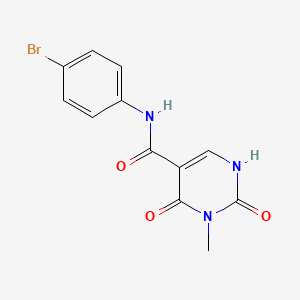

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzo[d]thiazole core, with an ethoxy group attached to the 6-position and a butyramide group attached via a double bond .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzo[d]thiazoles can undergo a variety of reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .

Scientific Research Applications

Pesticidal Properties

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide: has been investigated for its pesticidal potential. Researchers synthesized a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. The bioassay results revealed favorable insecticidal activity, particularly against the oriental armyworm and diamondback moth. Some specific compounds within this series demonstrated LC50 values as low as 0.0988–5.8864 mg/L against the diamondback moth. Additionally, certain derivatives displayed lethality rates against spider mites .

Solvent-Dependent Reactions

The compound’s reactivity in different solvents has been explored. When 2-propanol serves as the solvent, it participates in regio- and stereo-selective reactions. For instance, it forms imines with 3-formylchromones and 2-aminobenzothiazoles, while 1° and 2° alcohols yield corresponding 2-alkoxy-3-enamines, with selectivity for the Z-isomer .

Antimicrobial Activity

Although specific studies on this compound’s antimicrobial properties are limited, related analogs have been investigated. For instance, 3-{{2-[(3-chloroquinoxalin-2-yl)oxy]phenyl}amino}butanoic acids were synthesized by reacting acids with 2,3-dichloroquinoxaline. Further exploration of the antimicrobial potential of this compound and its derivatives could be valuable .

Chelating Activity

The compound’s ability to chelate metal ions, particularly Fe^2+, has been studied. Chelation plays a crucial role in various biological processes. Investigating its interaction with metal ions may reveal potential applications in areas such as metalloenzymes, catalysis, and drug design .

Calcium Imaging in Insects

In calcium imaging experiments, certain derivatives of this compound (e.g., 8h, 8i, and viii) were found to activate the release of calcium ions in insect (M. sep-arata) central neurons at higher concentrations. Understanding this mechanism could have implications for insect control strategies .

Further Structural Modifications

The structure-activity relationship (SAR) analysis based on these compounds provides valuable information for future modifications. Researchers can explore additional substitutions and variations to enhance specific properties or develop new insecticidal/acaricidal agents .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-4-6-13(17)15-14-16(3)11-8-7-10(18-5-2)9-12(11)19-14/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPHMRHAOVRMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)